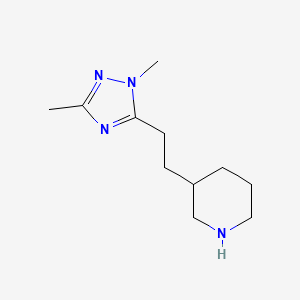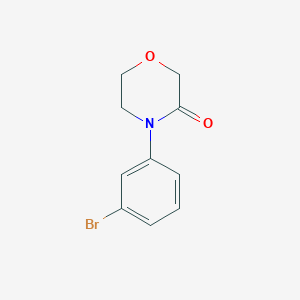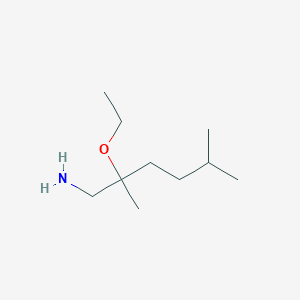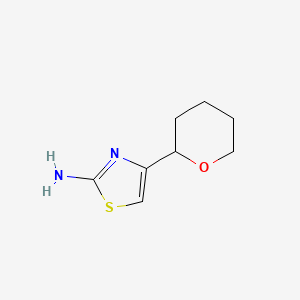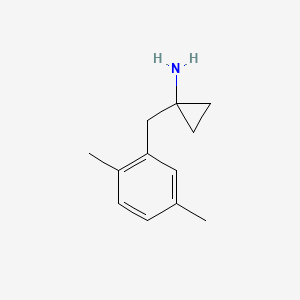
1-(2,5-Dimethylbenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N. It features a cyclopropane ring attached to a benzyl group substituted with two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the compound into cyclopropylamines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylamines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(2,5-Dimethylbenzyl)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Methoxybenzyl)cyclopropan-1-amine
- 1-(4-Chlorophenyl)cyclopropan-1-amine
- 1-(2,4-Dimethylbenzyl)cyclopropan-1-amine
Comparison: 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its reactivity and interactions compared to other similar compounds. The presence of the cyclopropane ring also imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
1260765-41-0 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
InChI Key |
SBXKXMCJROWLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



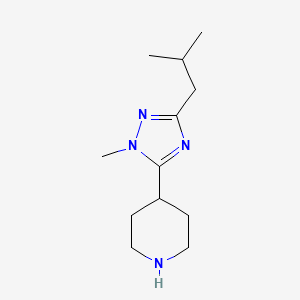


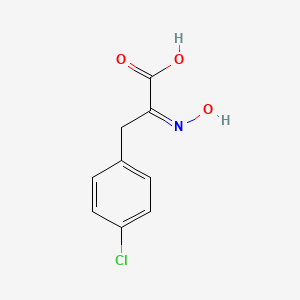
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)
